molecular formula C17H24N4O3 B13555990 1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one

Cat. No.: B13555990
M. Wt: 332.4 g/mol
InChI Key: TUUJKBPEXKNGIM-UHFFFAOYSA-N
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Description

1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is a complex organic compound that features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, lithium aluminum hydride, hydrogen gas.

    Substitution: Halogenated derivatives, amines, thiols, appropriate solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated bonds.

    Substitution: Substituted derivatives with new functional groups replacing halogens.

Scientific Research Applications

1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects.

    Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, or inflammation, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 3,5-bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole.

    Piperidine Derivatives: Compounds with piperidine rings, such as piperidine-4-carboxamide.

Uniqueness

1-(4-(4-((1,2,4-Oxadiazol-3-yl)methyl)piperidine-1-carbonyl)piperidin-1-yl)prop-2-en-1-one is unique due to its combination of the 1,2,4-oxadiazole ring and piperidine moieties, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

1-[4-[4-(1,2,4-oxadiazol-3-ylmethyl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one

InChI

InChI=1S/C17H24N4O3/c1-2-16(22)20-9-5-14(6-10-20)17(23)21-7-3-13(4-8-21)11-15-18-12-24-19-15/h2,12-14H,1,3-11H2

InChI Key

TUUJKBPEXKNGIM-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)N2CCC(CC2)CC3=NOC=N3

Origin of Product

United States

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